molecular formula C19H17N5O3 B2911219 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2034465-97-7

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Cat. No.: B2911219
CAS No.: 2034465-97-7
M. Wt: 363.377
InChI Key: DKFLOPHJRDAMEX-UHFFFAOYSA-N
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Description

N-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a central isoxazole ring substituted at position 3 with a carboxamide group and at position 5 with a pyridin-3-yl moiety. The carboxamide nitrogen is further functionalized with a (2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl substituent. This structure integrates multiple pharmacophoric elements:

  • Isoxazole core: Known for metabolic stability and hydrogen-bonding capacity.
  • Pyridine rings: Enhance solubility and π-π stacking interactions with biological targets.
  • Pyrrolidinone moiety: Introduces hydrogen-bond donor/acceptor properties and conformational rigidity.

The molecular formula is C₁₈H₁₇N₅O₃, with a molecular weight of 351.36 g/mol.

Properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c25-18-4-2-8-24(18)17-9-13(5-7-21-17)11-22-19(26)15-10-16(27-23-15)14-3-1-6-20-12-14/h1,3,5-7,9-10,12H,2,4,8,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFLOPHJRDAMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives ()

Compounds 116 , 117 , and 118 from are 1,3,4-oxadiazole derivatives with pyridinyl substituents. Key comparisons:

  • Heterocycle: The oxadiazole core (vs.
  • Activity : These compounds exhibit IC₅₀ values of 1.1–1.5 µM against cancer cells, comparable to standard chemotherapeutics. The target compound’s isoxazole scaffold may offer distinct binding kinetics due to differences in ring polarity and size.
  • Substituents: The nitrobenzylidene (116) and chlorobenzylidene (118) groups in these derivatives are absent in the target compound, which instead incorporates a pyrrolidinone group. This substitution may improve solubility or target affinity .

Oxazole-Carboxamide Derivatives ()

The compound 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide shares a carboxamide-linked oxazole core with the target compound. Differences include:

  • Substituents: The ethyl and chloropyridinyl groups in contrast with the target’s pyrrolidinone-pyridinylmethyl chain. The latter’s bulkier substituent may influence blood-brain barrier penetration or off-target effects.
  • Biological Relevance : highlights broad pharmacological activities of oxazole-carboxamides but lacks specific efficacy data, limiting direct comparisons .

Triazine- and Pyrazole-Modified Analogues (–4)

  • Compound (C₁₉H₂₀N₆O₃) : Features a triazine core instead of isoxazole, increasing molecular weight (380.4 g/mol) and rigidity. The methoxy and pyrrolidinyl groups may enhance DNA intercalation or kinase inhibition, but the absence of pyridinyl-isoxazole interactions could limit overlap with the target’s mechanism .
  • Compound (C₁₅H₁₅N₅O₂): Incorporates a methyl-isoxazole and pyrazolyl-pyridine group, reducing molecular weight (297.31 g/mol). The simplified structure may improve bioavailability but lacks the pyrrolidinone moiety critical for the target’s hypothesized hydrogen-bonding interactions .

Comparative Data Table

Compound Name/Structure Molecular Formula Molecular Weight (g/mol) Key Substituents IC₅₀ (µM) Reference
Target Compound C₁₈H₁₇N₅O₃ 351.36 Isoxazole, pyridin-3-yl, pyrrolidinone N/A
2-(2-(4-Nitrobenzylidene)hydrazinyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole (116) Not Provided ~300 (estimated) Oxadiazole, pyridin-4-yl, nitrobenzylidene 1.1–1.5
N-Ethyl-4-methyl-1,3-oxazole-5-carboxamide () Not Provided ~250 (estimated) 1,3-Oxazole, chloropyridinyl, ethyl N/A
Triazine Derivative () C₁₉H₂₀N₆O₃ 380.4 Triazine, methoxy, pyrrolidinyl N/A
Pyrazole-Pyridine Derivative () C₁₅H₁₅N₅O₂ 297.31 Isoxazole, methyl, pyrazolyl N/A

Key Insights

  • Heterocycle Impact : Isoxazole (target) vs. oxadiazole () or triazine () alters electronic properties and binding pocket compatibility.
  • Substituent Effects: The pyrrolidinone group in the target compound may confer superior solubility or target engagement compared to chlorobenzylidene () or pyrazolyl () groups.
  • Molecular Weight : The target’s intermediate molecular weight (351.36 g/mol) balances bioavailability and binding affinity better than higher-weight analogues (e.g., ).

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